2H-1,2,4,6-Thiatriazine, 5-methoxy-2-methyl-3-(2-propynyloxy)-,1,1-dioxide

Description

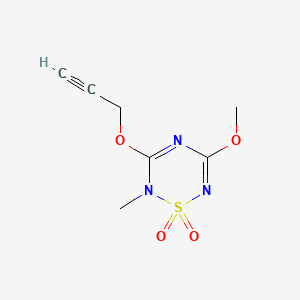

This compound belongs to the 1,2,4,6-thiatriazine class, characterized by a six-membered heterocyclic ring containing three nitrogen atoms and one sulfur atom, with two sulfone groups at positions 1 and 1 (S,S-dioxide configuration) . The substituents—5-methoxy, 2-methyl, and 3-(2-propynyloxy)—impart distinct electronic and steric properties.

Properties

CAS No. |

80555-44-8 |

|---|---|

Molecular Formula |

C7H9N3O4S |

Molecular Weight |

231.23 g/mol |

IUPAC Name |

5-methoxy-2-methyl-3-prop-2-ynoxy-1,2,4,6-thiatriazine 1,1-dioxide |

InChI |

InChI=1S/C7H9N3O4S/c1-4-5-14-7-8-6(13-3)9-15(11,12)10(7)2/h1H,5H2,2-3H3 |

InChI Key |

YCTIXVNUOBSBJE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NC(=NS1(=O)=O)OC)OCC#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2,4,6-Thiatriazine derivatives typically involves the cyclization of appropriate precursors under specific conditions. For example, the reaction might involve the use of sulfur-containing reagents and nitrogen sources under controlled temperatures and pressures. Detailed synthetic routes would require specific literature references.

Industrial Production Methods

Industrial production methods for such compounds often involve scaling up laboratory procedures while ensuring safety and efficiency. This might include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2H-1,2,4,6-Thiatriazine derivatives can undergo various chemical reactions, including:

Oxidation: Conversion to sulfoxides or sulfones.

Reduction: Reduction of the nitrogen-sulfur bond.

Substitution: Nucleophilic or electrophilic substitution at the nitrogen or carbon atoms.

Common Reagents and Conditions

Common reagents might include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the thiatriazine ring.

Scientific Research Applications

2H-1,2,4,6-Thiatriazine derivatives have been explored for various scientific research applications, including:

Chemistry: As intermediates in the synthesis of more complex molecules.

Biology: Potential bioactive compounds with antimicrobial or anticancer properties.

Medicine: Investigated for their potential use as therapeutic agents.

Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2H-1,2,4,6-Thiatriazine derivatives would depend on their specific application. For example, in medicinal chemistry, these compounds might interact with specific enzymes or receptors, modulating biological pathways. Detailed mechanisms would require experimental data and literature references.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Thiatriazine Family

- 6-Methyl-3-Methoxy-5-(4'-Nitrophenoxy)-6H-1,2,4,6-Thiatriazine Dioxide This analog replaces the propargyloxy group with a 4-nitrophenoxy moiety.

- 4-Amino-2-(1-Methylethyl)-5-(Methylthio)-1,2,4,6-Thiatriazin-3(4H)-one 1,1-Dioxide (CAS 89968-44-5) Here, the propargyloxy group is replaced by a methylthio substituent. The sulfur atom in methylthio may enhance lipophilicity, improving membrane permeability but reducing electrophilic reactivity critical for herbicidal action .

Functional Group Influence on Activity

The propargyloxy group in the target compound provides a balance of reactivity and hydrophobicity, enabling interactions with both fungal cytochrome P450 enzymes and plant acetolactate synthase (ALS) . In contrast, the methylthio group in CAS 89968-44-5 prioritizes membrane penetration over target binding .

Biological Activity

The compound 2H-1,2,4,6-thiatriazine, 5-methoxy-2-methyl-3-(2-propynyloxy)-,1,1-dioxide is a member of the thiatriazine family known for its diverse biological activities. This article reviews the existing literature on its biological activity, focusing on antibacterial properties and potential applications in medicinal chemistry.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of thiatriazine derivatives. For instance, a related compound showed moderate antibacterial activity against several pathogenic bacteria. The minimum inhibitory concentrations (MICs) ranged from 32 to 512 µg/mL , with the lowest MIC observed against Staphylococcus epidermidis and Streptococcus mutans at 32 µg/mL .

Table 1: Antibacterial Activity of Thiatriazine Derivatives

| Bacterial Strain | MIC (µg/mL) | Bactericidal Concentration (BIC) |

|---|---|---|

| Staphylococcus epidermidis | 32 | 490 |

| Streptococcus mutans | 32 | 490 |

| Escherichia coli | 128 | Not reported |

| Pseudomonas aeruginosa | 256 | Not reported |

Molecular docking studies have been conducted to understand the interaction between thiatriazine derivatives and bacterial proteins. The results indicated that these compounds could inhibit TetM-mediated tetracycline resistance and target bacterial gyrase with lower binding energies compared to other known inhibitors. This suggests a promising avenue for developing new antibiotics .

Case Studies

A study focused on the synthesis of a related thiatriazine compound demonstrated its ability to inhibit biofilm formation in Streptococcus mutans, indicating potential applications in preventing dental caries. The BIC50 value was reported at 490 µg/mL , showcasing its effectiveness in disrupting bacterial adherence .

Table 2: Summary of Case Studies on Thiatriazines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.